BenchChemオンラインストアへようこそ!

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

AMPA receptor antagonist regioselective nitration heterocyclic synthesis

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2-one ester class. It possesses a bromine atom at the 7-position of the quinoxaline scaffold and an ethyl ester at the 2-position, serving as a versatile intermediate for constructing 6,7-unsymmetrically substituted quinoxalines.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
CAS No. 223711-74-8
Cat. No. B1627550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
CAS223711-74-8
Molecular FormulaC11H9BrN2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15)
InChIKeyAKIIAQCJJOJJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS 223711-74-8): A Regiospecific Quinoxaline Intermediate for Targeted Kinase and AMPA Antagonist Programs


Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2-one ester class. It possesses a bromine atom at the 7-position of the quinoxaline scaffold and an ethyl ester at the 2-position, serving as a versatile intermediate for constructing 6,7-unsymmetrically substituted quinoxalines [1]. The compound has been employed as a key precursor in two distinct therapeutic programs: dual Pim-1/2 kinase inhibitors for oncology [2] and AMPA receptor antagonists for neuroprotection [3].

Why 7-Bromo Regiochemistry and Ester Identity in Quinoxaline Intermediates Cannot Be Interchanged for Targeted Synthesis


In the 3-oxo-3,4-dihydroquinoxaline-2-carboxylate series, the position of the halogen substituent (6- vs. 7-) and the nature of the ester group (ethyl vs. methyl) dictate both the regiochemical outcome of subsequent electrophilic aromatic substitutions and the biological profile of final drug candidates. The 7-bromo substitution directs nitration exclusively to the 6-position, enabling the construction of 6-nitro-7-substituted quinoxaline pharmacophores required for AMPA antagonism [1], while the 6-bromo isomer would afford the regioisomeric 7-nitro derivative incompatible with the same target. Furthermore, structure–activity relationship studies demonstrate that the 7-bromo substitution yields a Pim-1 selective kinase inhibition profile, whereas the 6-bromo analog produces a dual Pim-1/2 inhibitor [2]. Generic interchange of halogen position or ester group therefore leads to divergent synthetic routes and distinct pharmacological outcomes.

Quantitative Differentiation Evidence for Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate vs. Closest Analogs


Regioselective Nitration: 93% Yield to 6-Nitro-7-bromo Intermediate vs. Alternative Halogen Regioisomers

Nitration of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate with nitric acid in the presence of sulfuric acid delivers ethyl 7-bromo-3,4-dihydro-6-nitro-3-oxoquinoxaline-2-carboxylate in 93% yield after 2 h [1]. This is the critical intermediate en route to the AMPA antagonist GRA-293 [2]. The 6-bromo isomer would instead nitrate at the 7-position, generating a regioisomeric 7-nitro-6-bromo derivative that cannot be elaborated into the 7-substituted phenyl pharmacophore essential for AMPA receptor binding.

AMPA receptor antagonist regioselective nitration heterocyclic synthesis

Pim-2 Kinase Selectivity: 7-Bromo vs. 6-Bromo Quinoxaline Derivatives in Direct Head-to-Head Assay

The final quinoxaline-2-carboxylic acid derivative bearing a 7-bromo substituent (compound 5f, synthesized from this ester) exhibited an HsPim-2 IC₅₀ of 2.20 µM, while the 6-bromo counterpart (5e) showed a 3.8-fold greater potency with an IC₅₀ of 0.58 µM [1]. Crucially, Pim-1 inhibition was nearly identical for both isomers (0.18 µM vs. 0.16 µM), demonstrating that the 7-bromo substitution uncouples Pim-1 and Pim-2 inhibition, conferring isoform selectivity.

Pim kinase isoform selectivity cancer therapeutics

Halogen-Dependent Pim-1 Potency: 11.7-Fold Advantage of 7-Bromo over 7-Chloro Quinoxaline Scaffold

Within the 7-substituted series, the 7-bromo derivative (5f) achieved an HsPim-1 IC₅₀ of 0.18 µM, representing an 11.7-fold improvement over the 7-chloro analog (5d, IC₅₀ 2.10 µM) [1]. This potency gain is attributed to a halogen-bond interaction between the heavy bromine atom and the carbonyl oxygen of Glu121 in the kinase hinge region, a contact that cannot be effectively established by smaller halogens [1].

Pim-1 kinase halogen bonding structure–activity relationship

Essential Intermediate for GRA-293 (AMPA Antagonist): Only the 7-Bromo Ester Provides a Synthetic Path to In Vivo-Active Neuroprotective Agent

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is the mandatory starting material for the preparation of GRA-293, a 7-substituted phenyl-6-nitro-3-oxoquinoxaline-2-carboxylic acid identified as a high-potency, water-soluble AMPA receptor antagonist [1]. GRA-293 (compound 29p) demonstrated potent in vitro AMPA-R antagonism and significant in vivo neuroprotective efficacy in cerebral ischemia models [1]. Attempting to access this chemotype from the 6-bromo, 6-chloro, or des-bromo quinoxaline esters fails because the requisite 7-substituted phenyl group cannot be installed at the correct position.

AMPA receptor neuroprotection GRA-293 structure–activity relationship

Application Scenarios Where Ethyl 7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate Provides Definitive Advantage


Synthesis of Pim-1-Selective Kinase Inhibitor Libraries

Medicinal chemistry teams designing Pim-1 inhibitors with reduced Pim-2 off-target liability should employ this 7-bromo ester as the core building block. As demonstrated by Oyallon et al. [1], the 7-bromo substitution yields a 3.8-fold selectivity window for Pim-1 over Pim-2 (IC₅₀ 0.18 µM vs. 2.20 µM), whereas the 6-bromo isomer produces a non-selective dual inhibitor. Parallel synthesis from the 7-bromo intermediate allows systematic exploration of 2-position carboxylic acid derivatives while maintaining the favorable selectivity profile.

AMPA Receptor Antagonist Development (GRA-293 Series)

Neuroscience groups targeting AMPA receptor-mediated excitotoxicity for stroke or epilepsy indications require this compound as the obligatory entry point into the 7-substituted-6-nitroquinoxaline-2-carboxylic acid series [1]. The high-yielding 93% regioselective nitration at C-6 [2] ensures efficient scale-up, and the ethyl ester can be hydrolyzed to the free carboxylic acid—the key pharmacophore for AMPA receptor binding—without side reactions at the bromine position.

Halogen-Bond-Driven Lead Optimization in Kinase Drug Discovery

Structure-based design efforts exploiting halogen bonding in the kinase hinge region should prioritize the 7-bromo intermediate. The 11.7-fold potency advantage of the 7-bromo over the 7-chloro derivative (Pim-1 IC₅₀ 0.18 µM vs. 2.10 µM) [1] underscores the critical role of the heavy bromine atom in establishing a stabilizing interaction with the Glu121 carbonyl. This compound enables the direct incorporation of the optimal halogen-bond donor without requiring late-stage halogen exchange.

Regiochemical Control in Heterocyclic Library Synthesis

Synthetic chemistry groups constructing unsymmetrical 6,7-disubstituted quinoxaline libraries benefit from the unambiguous directing effect of the 7-bromo substituent. Electrophilic aromatic substitution occurs exclusively at the 6-position, eliminating the need for protecting group strategies or chromatographic separation of regioisomeric mixtures that would be necessary with the 6-bromo or des-halogen analogs [2]. This translates to higher throughput and lower cost in parallel synthesis campaigns.

Quote Request

Request a Quote for Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.